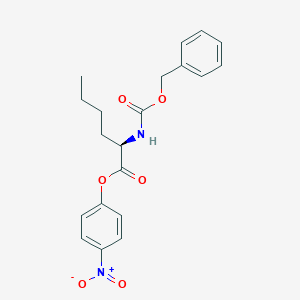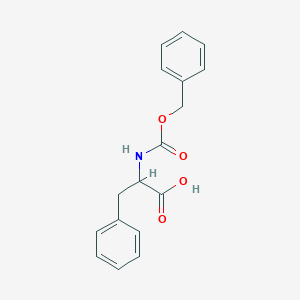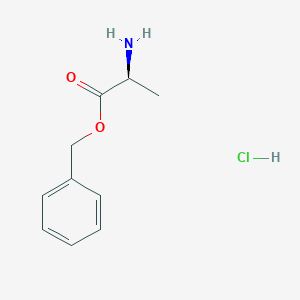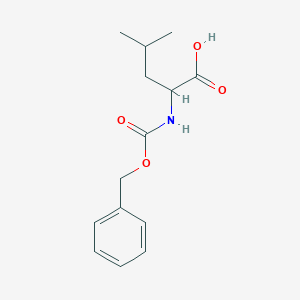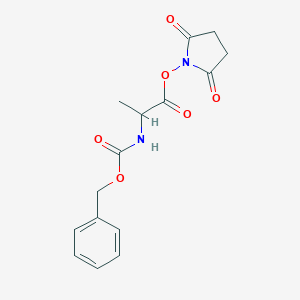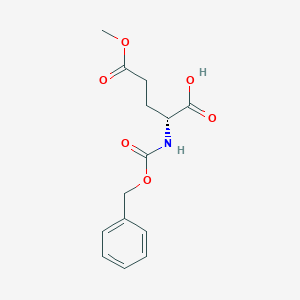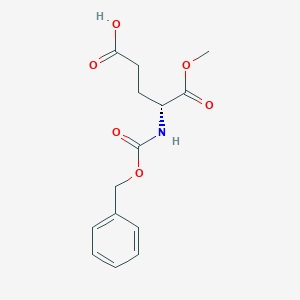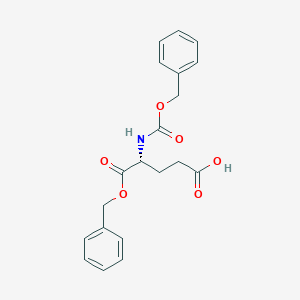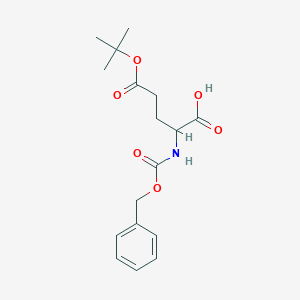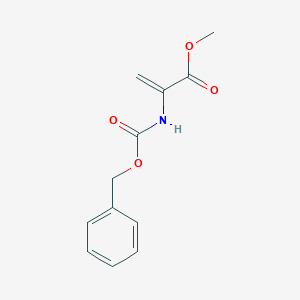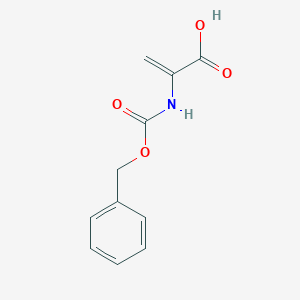
Z-Arg(tos)-OH
Descripción general
Descripción
Z-Arg(tos)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H26N4O6S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Z-Arg(tos)-OH is used in peptide synthesis. It was observed that significant amounts of delta-lactam are generated during the synthesis of arginine-containing dipeptides using this compound. This highlights the challenges in peptide synthesis involving arginine derivatives and the need for specific synthesis strategies to minimize side reactions (Cezari & Juliano, 1996).
In another study, this compound was applied in the synthesis of tuftsin, a tetrapeptide known for its role in stimulating phagocytosis. The study demonstrated the efficacy of trifluoromethanesulphonic acid procedure in synthesizing tuftsin, highlighting the applicability of this compound in producing biologically significant peptides (Yajima et al., 1975).
Research on NG-tosylarginyl peptide derivatives using this compound observed lactam formation from the NG-tosylarginyl residue, a critical consideration in peptide synthesis. This study provides insights into the complexities of synthesizing arginyl residue-containing peptides (Juliano et al., 1987).
The synthesis of N alpha-acetylarginine methylamide also utilized this compound. The study described a simple preparation method, indicating the utility of this compound in synthesizing specific arginine derivatives (Wiese et al., 1987).
Mecanismo De Acción
Target of Action
Z-Arg(tos)-OH, also known as tosyl-L-arginine methyl ester, is a complex compound that interacts with various biological targets. It’s known that arginine derivatives can interact with various enzymes and proteins, playing a crucial role in numerous biochemical processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. Arginine derivatives are known to participate in a variety of biochemical reactions, including protein synthesis and signal transduction .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its complex structure and potential interactions with various enzymes and proteins . Arginine derivatives are known to be involved in numerous biochemical pathways, including the urea cycle and nitric oxide synthesis .
Result of Action
Arginine derivatives are known to have various effects at the molecular and cellular level, including influencing protein synthesis, signal transduction, and cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other biochemical entities .
Análisis Bioquímico
Biochemical Properties
Z-Arg(tos)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for the enzyme Cathepsin O . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested that this compound could modulate protein aggregation and cytotoxicity associated with Alzheimer’s Disease .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown that this compound can inhibit the aggregation of proteins, which is a key factor in the development of neurodegenerative diseases .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge associated with using Z-Arg(Tos)-OH in peptide synthesis?
A: A significant challenge with this compound is the potential formation of a δ-lactam byproduct during peptide coupling reactions. [] This side reaction occurs when the activated carboxyl group of this compound reacts with the nitrogen atom within the arginine side chain, forming a cyclic structure instead of the desired peptide bond. This issue can complicate peptide synthesis and necessitate additional purification steps. []
Q2: Are there specific conditions or reagents that exacerbate this side reaction?
A: Yes, research suggests that certain conditions can increase δ-lactam formation when using this compound. For instance, employing the mixed anhydride coupling procedure or using a di-Boc protecting group on the guanidine side chain of arginine can lead to a higher yield of the undesired δ-lactam. [] Additionally, the nature of the carboxyl-protected amino acid being coupled to this compound plays a role. Amino acids protected with amide, benzyl, 4-(NO2)-benzyl, or methyl alpha-carboxyl groups were found to be more susceptible to δ-lactam formation compared to those protected with tertbutyl or N2H2-Boc. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


